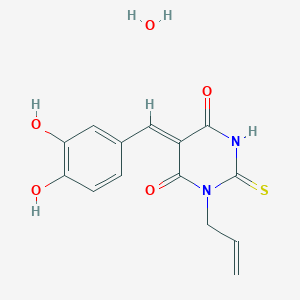![molecular formula C18H26N2O4S B5401337 1-[2-methyl-5-(4-morpholinylsulfonyl)benzoyl]azepane](/img/structure/B5401337.png)
1-[2-methyl-5-(4-morpholinylsulfonyl)benzoyl]azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-methyl-5-(4-morpholinylsulfonyl)benzoyl]azepane is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This molecule is commonly referred to as "AZ-1" and is a member of the azepane family. AZ-1 has been shown to possess unique biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of AZ-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and modulation of certain receptors. AZ-1 has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the body. AZ-1 has also been shown to modulate the activity of NMDA receptors in the brain, which play a role in learning and memory.
Biochemical and Physiological Effects
AZ-1 has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase, modulation of NMDA receptors, and inhibition of certain cancer cell growth. These effects make AZ-1 a promising candidate for further investigation in various fields, including drug discovery and cancer research.
实验室实验的优点和局限性
One of the main advantages of using AZ-1 in lab experiments is its unique biochemical and physiological effects. These effects make it a promising candidate for further investigation in various fields. However, the synthesis of AZ-1 is a complex process that requires specialized equipment and expertise, which can be a limitation for some researchers.
未来方向
There are several future directions for research on AZ-1. One potential direction is the investigation of its potential as a treatment for neurological disorders, such as Alzheimer's disease. Another potential direction is the investigation of its potential as a cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of AZ-1 and its potential applications in various fields.
合成方法
The synthesis of AZ-1 involves a multi-step process that requires specialized equipment and expertise. The most common method for synthesizing this molecule involves the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with morpholine, followed by reduction of the resulting nitro compound to form the final product. This method has been optimized over the years to improve yield and purity.
科学研究应用
AZ-1 has been extensively studied for its potential application in various fields, including drug discovery, neurobiology, and cancer research. In drug discovery, AZ-1 has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of various diseases. In neurobiology, AZ-1 has been shown to modulate the activity of certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders. In cancer research, AZ-1 has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer therapies.
属性
IUPAC Name |
azepan-1-yl-(2-methyl-5-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-15-6-7-16(25(22,23)20-10-12-24-13-11-20)14-17(15)18(21)19-8-4-2-3-5-9-19/h6-7,14H,2-5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWQQFNSCNIPAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-[(4-methyl-1H-imidazol-5-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5401258.png)
![8-{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-2-yl}quinoline](/img/structure/B5401262.png)
![2-(benzylsulfonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5401267.png)

![5-amino-3-{1-cyano-2-[4-(4-morpholinyl)phenyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5401287.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5401289.png)
![N-ethyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5401301.png)
![4-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazole](/img/structure/B5401309.png)
![4-[(3-methylphenyl)acetyl]morpholine](/img/structure/B5401313.png)
![N-benzyl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5401317.png)
![methyl 1-{[(2-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5401327.png)
![N-[2-(acetylamino)ethyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5401342.png)
![methyl (3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)acetate dihydrochloride](/img/structure/B5401347.png)
![methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5401352.png)